molecular formula C16H18F3N7 B10938614 4-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

4-(1-ethyl-1H-pyrazol-4-yl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B10938614
M. Wt: 365.36 g/mol
InChI Key: KRHWDVHBNFAUBQ-UHFFFAOYSA-N
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Description

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE is a complex organic compound characterized by its unique structure, which includes pyrazole and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various halogenated compounds, bases, and solvents. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the attainment of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation and alkylation are common substitution reactions, where halogens or alkyl groups replace hydrogen atoms in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, alkyl halides, and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in halogenated or alkylated derivatives.

Scientific Research Applications

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it could inhibit enzyme activity by blocking the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1-ETHYL-1H-PYRAZOL-4-YL)-6-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]-N-[2-(4-METHYL-1H-PYRAZOL-1-YL)ETHYL]AMINE stands out due to its combination of pyrazole and pyrimidine rings, along with the trifluoromethyl group

Properties

Molecular Formula

C16H18F3N7

Molecular Weight

365.36 g/mol

IUPAC Name

4-(1-ethylpyrazol-4-yl)-N-[2-(4-methylpyrazol-1-yl)ethyl]-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C16H18F3N7/c1-3-25-10-12(8-22-25)13-6-14(16(17,18)19)24-15(23-13)20-4-5-26-9-11(2)7-21-26/h6-10H,3-5H2,1-2H3,(H,20,23,24)

InChI Key

KRHWDVHBNFAUBQ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=CC(=NC(=N2)NCCN3C=C(C=N3)C)C(F)(F)F

Origin of Product

United States

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